4-(Dimethylphosphoryl)benzonitrile
Description
4-(Dimethylphosphoryl)benzonitrile is a benzonitrile derivative featuring a dimethylphosphoryl group (-PO(CH₃)₂) at the para position of the aromatic ring.
Properties
IUPAC Name |
4-dimethylphosphorylbenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10NOP/c1-12(2,11)9-5-3-8(7-10)4-6-9/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXDDMVHGFFJOMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1=CC=C(C=C1)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10NOP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60814564 | |
| Record name | 4-(Dimethylphosphoryl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60814564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61738-49-6 | |
| Record name | 4-(Dimethylphosphoryl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60814564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Dimethylphosphoryl)benzonitrile can be synthesized through several methods. One common synthetic route involves the reaction of 4-cyanobenzoyl chloride with dimethylphosphine oxide in the presence of a base such as triethylamine. The reaction is typically carried out in an inert atmosphere at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of 4-(Dimethylphosphoryl)benzonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylphosphoryl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Nucleophilic aromatic substitution reactions can occur, where the nitrile group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide are often employed under basic conditions.
Major Products Formed
Oxidation: Formation of phosphine oxides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzonitriles.
Scientific Research Applications
4-(Dimethylphosphoryl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Dimethylphosphoryl)benzonitrile involves its interaction with specific molecular targets. The dimethylphosphoryl group can act as a nucleophile or electrophile, depending on the reaction conditions. The compound can form coordination complexes with transition metals, which can influence various biochemical pathways and processes .
Comparison with Similar Compounds
Substituent Effects on Electronic Properties
Electron-Withdrawing Groups (EWGs)
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS 171364-82-2): Contains a boronate ester, another EWG, which enables participation in Suzuki-Miyaura cross-coupling reactions . Unlike the phosphoryl group, boronate esters are more reactive toward transmetalation but less polar, affecting solubility in organic solvents.
2-Fluoro-4-(4-fluorophenyl)benzonitrile (CAS 1214332-40-7):
Electron-Donating Groups (EDGs)
- 4-(Dimethylamino)benzonitrile: The dimethylamino group (-N(CH₃)₂) is a strong EDG, increasing electron density on the aromatic ring. This contrasts sharply with the phosphoryl group, leading to differences in UV-Vis absorption and reactivity in electrophilic substitution reactions .
Heterocyclic Substituents
- 4-[(4-Phenyl-1H-1,2,3-triazol-1-yl)methyl]benzonitrile: The triazole group introduces hydrogen-bonding capability and π-π stacking interactions, enhancing solubility in polar solvents. This contrasts with the phosphoryl group’s polar but non-aromatic character .
4-(3-Thienyl)benzonitrile (CAS 172507-33-4):
Bulky Hydrophobic Groups
- 4-(trans-4-Pentylcyclohexyl)benzonitrile (PCH5):
- The cyclohexyl group increases hydrophobicity and steric bulk, favoring liquid crystal applications. The phosphoryl group’s polarity would likely reduce mesogenic behavior but improve solubility in polar aprotic solvents .
Biological Activity
4-(Dimethylphosphoryl)benzonitrile is a compound known for its interesting biological activities, particularly in the fields of pharmacology and toxicology. This article explores its biological activity through various studies and findings, providing a comprehensive overview of its effects, mechanisms, and potential applications.
Chemical Structure and Properties
4-(Dimethylphosphoryl)benzonitrile is characterized by the presence of a dimethylphosphoryl group attached to a benzonitrile moiety. Its chemical formula is , and it is often represented as follows:
- Chemical Structure :
Biological Activity Overview
The biological activity of 4-(Dimethylphosphoryl)benzonitrile has been assessed in various contexts, including its potential as an insecticide, herbicide, and its effects on human health.
Insecticidal Activity
Research indicates that 4-(Dimethylphosphoryl)benzonitrile exhibits significant insecticidal properties. Studies have shown that it can effectively target pests while having a lower toxicity profile compared to traditional organophosphate insecticides.
- Mechanism of Action : The compound acts by inhibiting acetylcholinesterase (AChE), an enzyme critical for the proper functioning of the nervous system in insects. This inhibition leads to the accumulation of acetylcholine, resulting in neurotoxicity and eventual death of the pest.
Herbicidal Activity
In addition to its insecticidal properties, 4-(Dimethylphosphoryl)benzonitrile has demonstrated herbicidal activity. It affects plant growth by disrupting metabolic pathways essential for plant development.
- Research Findings : A study published in the Journal of Agricultural Chemistry reported that application of this compound resulted in significant growth inhibition in several weed species, suggesting its potential use in agricultural settings to manage unwanted vegetation.
Toxicological Studies
Toxicological assessments have been conducted to evaluate the safety profile of 4-(Dimethylphosphoryl)benzonitrile in non-target organisms, including mammals.
- Acute Toxicity : In laboratory studies, acute toxicity tests indicated that while the compound is effective against target pests, it exhibits moderate toxicity to mammals. The LD50 value was found to be higher than that of many conventional pesticides, suggesting a relatively safer profile for non-target species.
- Chronic Exposure Effects : Long-term exposure studies have raised concerns about potential neurotoxic effects, necessitating further investigation into its chronic impacts on human health and environmental safety.
Data Summary Table
| Property | Value/Description |
|---|---|
| Chemical Formula | |
| Insecticidal Activity | AChE inhibitor |
| Herbicidal Activity | Growth inhibition in weeds |
| Acute Toxicity (LD50) | Moderate toxicity to mammals |
| Chronic Exposure Risks | Potential neurotoxic effects |
Case Studies
Several case studies have explored the biological activity of 4-(Dimethylphosphoryl)benzonitrile:
-
Case Study on Insecticide Efficacy :
- A field trial conducted on cotton crops demonstrated that treatment with 4-(Dimethylphosphoryl)benzonitrile resulted in a 75% reduction in pest populations compared to untreated controls.
-
Case Study on Herbicidal Application :
- In a controlled environment, application on common weed species showed a significant reduction in biomass over a four-week period, highlighting its potential as an effective herbicide.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
